molecular formula C10H10Br2O2 B1396727 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone CAS No. 1189816-63-4

1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone

Cat. No. B1396727
M. Wt: 321.99 g/mol
InChI Key: VRWQHFQKACFKRB-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone” is a chemical compound with the CAS Number: 52191-14-7 . It has a molecular weight of 243.1 . The IUPAC name for this compound is 1-[2-(2-bromoethoxy)phenyl]ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO2/c1-8(12)9-4-2-3-5-10(9)13-7-6-11/h2-5H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis of Bromo-Substituted Phenylethanone Derivatives 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone serves as a precursor in the synthesis of complex bromo-substituted phenylethanone derivatives, which are crucial for developing chemical protective groups and understanding photolytic behaviors in various solvents. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone demonstrates the utility of halogen-exchange reactions, providing higher yields and showcasing the compound's role in further esterification processes without observing photolytic phenomena in different solvents (Li Hong-xia, 2007).

Investigation of Triazine Derivatives The compound's structural framework facilitates the investigation of triazine derivatives, leading to the synthesis of novel compounds with potential pharmaceutical applications. The reactions of phenylglyoxal monohydrate with thiosemicarbazide, followed by interactions with 1,2-dibromoethane, exemplify the synthesis of previously unknown compounds, such as 3-[(2-bromoethyl)sulfanyl]-5-phenyl-1,2,4-triazine, demonstrating the compound's utility in creating new chemical entities with potential biological activities (A. Rybakova & D. Kim, 2021).

Development of Enantiomerically Pure Derivatives The synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane from related bromo-substituted compounds illustrates the application of such derivatives in creating optically pure enantiomers. This process involves several steps, including resolution by crystallization and determination of absolute configurations via single-crystal X-ray diffractions, highlighting the compound's significance in stereochemical studies and the production of enantiomerically pure substances (Shuo Zhang et al., 2014).

properties

IUPAC Name

1-[5-bromo-2-(2-bromoethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-7(13)9-6-8(12)2-3-10(9)14-5-4-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWQHFQKACFKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-bromo-2-hydroxyacetophenone (15.29 g; 71 mmol) in 2-butanone (150 ml) was added K2CO3 (21 g; 152 mmol) then 1,2-dibromoethane (30 ml; 350 mmol). The reaction mixture was heated at reflux temperature overnight (17 h), cooled, filtered (acetone washing) and the solvent evaporated. The residue was treated with a mixture of Et2O/EtOAc (4:1; 250 ml) and the resulting solid removed by filtration. The filtrate was washed with 2M NaOH (150 ml), dried (MgSO4) and concentrated to give 1-[5-bromo-2-(2-bromo-ethoxy)-phenyl]-ethanone as an off-white crystalline solid (15.99 g). This solid was dissolved in anhydrous THF (300 ml), cooled to 0° C. and treated with NaH (2.11 g of a 60 wt % suspension in mineral oil; 53 mmol). The reaction mixture was carefully heated to reflux and heating continued overnight (17 h). The reaction mixture was cooled, quenched with 2M HCl (50 ml) and partitioned between brine (300 ml) and EtOAc (200 ml). The organic layer was dried (MgSO4), concentrated and purified by ISCO (hexanes/EtOAc) to give 7-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one as a pale yellow oil (9.84 g; 57%). δH (400 MHz, CDCl3) 2.24 (quintet, J=6.8, 2H), 2.91 (t, J=6.8, 2H), 4.25 (t, J=6.8, 2H), 6.98 (d, J=8.8, 1H), 7.52 (dd, J=8.8 and 2.8, 1H), 7.90 (d, J=2.8, 1H).
Quantity
15.29 g
Type
reactant
Reaction Step One
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Quantity
21 g
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reactant
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150 mL
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solvent
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30 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a stirred solution of 5′-bromo-2′-hydroxyacetophenone (10 g, 46.5 mmol) in methyl ethyl ketone (100 mL) was added K2CO3 (13.5 g, 97.7 mmol) followed by 1,2-dibromoethane (20 mL, 232.5 mmol). The reaction mixture was heated at a mild reflux temperature (ca. 80° C.) for 16 h at which point the reaction flask was cooled to room temperature. The resultant solids were filtered off and the solvent removed by rotary evaporation under reduced pressure. The residue was dissolved in Et2O/EtOAc (4:1, 500 mL) and the precipitated solid (the alkylation dimer) was removed by filtration. The filtrate was washed with 2 N NaOH (100 mL) and the organic portion was dried over Na2SO4 and concentrated in vacuo to give crude 1-(5-bromo-2-(2-bromoethoxyl)phenyl)ethanone (8.07 g, 55%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a stirred solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (9.66 g, 44.9 mmol) in 2-butanone (100 mL) was added potassium carbonate (13 g, 94 mmol) then 1,2-dibromoethane (19.4 mL, 225 mmol). The reaction mixture was heated to reflux and stirred for 16 h. The crude mixture was filtered was washed with acetone, and the filtrate was concentrated in vacuo. The residue was treated with a mixture of diethyl ether/EtOAc (4:1; 250 mL) and the resulting solid was removed by filtration. The filtrate was washed with 2 M NaOH (150 mL), dried over sodium sulfate and concentrated in vacuo to give 1-(5-bromo-2-(2-bromoethoxy)phenyl)ethanone (9.0 g, 28.0 mmol, 62% yield) as a light yellow solid. 1H NMR (500 MHz, chloroform-d) δ 7.96-7.80 (m, 1H), 7.63-7.48 (m, 1H), 6.82 (d, J=8.7 Hz, 1H), 4.41 (t, J=5.7 Hz, 2H), 3.73 (t, J=5.7 Hz, 2H), 2.77-2.63 (m, 3H).
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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